1-(2-chlorophenyl)-N-[(1-cyclopentyl-5-tetrazolyl)methyl]-N-(2-furanylmethyl)methanamine
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Overview
Description
1-(2-chlorophenyl)-N-[(1-cyclopentyl-5-tetrazolyl)methyl]-N-(2-furanylmethyl)methanamine is an aromatic amine.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of labeled compounds for research purposes. For instance, Hicks et al. (1984) described the synthesis of a related compound, 4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo-[4,3-f] [1,4]diazepine-9-14C, which involved a six-step reaction sequence yielding a product with a specific activity of 8.31 mCi/mmol Hicks et al., 1984.
Biological Activities and Applications
- The compound has a structural similarity with compounds known for their pharmacological activities. For instance, Vukics et al. (2002) reported an improved industrial synthesis of sertraline hydrochloride, a very effective antidepressant Vukics et al., 2002.
- Kamaraj et al. (2021) explored the crystal structure and theoretical investigations of a structurally related compound and evaluated it as a potential cancer inhibitor through molecular docking studies Kamaraj et al., 2021.
- Al-Hourani et al. (2015) performed docking studies and crystal structure analysis of tetrazole derivatives, revealing their potential as COX-2 inhibitors Al-Hourani et al., 2015.
Chemical and Material Science Applications
- Choi et al. (2015) studied cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, showing the formation of four-coordinate or five-coordinate complexes as a function of the N′-substitution group Choi et al., 2015.
- Basu et al. (2014) synthesized iron(III) complexes that showed photocytotoxic properties and potential for cellular imaging in red light Basu et al., 2014.
Properties
Molecular Formula |
C19H22ClN5O |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-cyclopentyltetrazol-5-yl)methyl]-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C19H22ClN5O/c20-18-10-4-1-6-15(18)12-24(13-17-9-5-11-26-17)14-19-21-22-23-25(19)16-7-2-3-8-16/h1,4-6,9-11,16H,2-3,7-8,12-14H2 |
InChI Key |
OKRUNHSVYVBMBF-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C(=NN=N2)CN(CC3=CC=CC=C3Cl)CC4=CC=CO4 |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)CN(CC3=CC=CC=C3Cl)CC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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